molecular formula C16H12Cl2N2O B8305086 8-Benzyloxy-5,7-dichloro-2-methylquinoxaline

8-Benzyloxy-5,7-dichloro-2-methylquinoxaline

Cat. No.: B8305086
M. Wt: 319.2 g/mol
InChI Key: CMTQZTCIQXLDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyloxy-5,7-dichloro-2-methylquinoxaline is a useful research compound. Its molecular formula is C16H12Cl2N2O and its molecular weight is 319.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

5,7-dichloro-2-methyl-8-phenylmethoxyquinoxaline

InChI

InChI=1S/C16H12Cl2N2O/c1-10-8-19-14-12(17)7-13(18)16(15(14)20-10)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

CMTQZTCIQXLDLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=CC(=C(C2=N1)OCC3=CC=CC=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6,8-dichloro-3-methylquinoxalin-5-ol (150 mg, 0.655 mmol), benzyl bromide (0.20 mL, 1.68 mmol), KOH (0.09 g) and EtOH (10 mL) was heated under reflux for 16 h, cooled, and concentrated. Dichloromethane (20 mL) was added and the mixture washed with H2O (5 mL×2), dried and concentrated. The residue was purified via SiO2-gel chromatography (dichloromethane/MeOH, 1:0-150:1) to give 8-benzyloxy-5,7-dichloro-2-methylquinoxaline (98 mg, 47%).—1H NMR (CDCl3): δ 8.82 (s, 1H), 7.81 (s, 1H), 7.58 (m, 2H), 7.38 (m, 2H), 5.45 (s, 2H), 2.85 (s, 3H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.